Royal Jelly acid

Antileishmanial Antiparasitic In Vitro Potency

Crude royal jelly introduces unacceptable variability in TLR4/immune modulation studies. High-purity 10-HDA eliminates this confounding factor, enabling reproducible tolerogenic DC generation with a defined TLR4 antagonist. For procurement managers, our product offers batch-to-batch consistency verified by HPLC, ensuring experimental reliability across multi-year research programs. • TLR4 antagonism confirmed: suppresses CD80/CD83/CD86/HLA-DR expression in DCs. • Anti-leishmanial potency: IC50 3.8 μg/mL against L. major, 2.2-fold more potent than crude royal jelly. • Anti-virulence: reduces S. aureus biofilm biomass at sub-MIC concentrations (1/32-1/2 MIC).

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 14113-05-4
Cat. No. B087122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoyal Jelly acid
CAS14113-05-4
Synonyms10-HDEC
10-hydroxy-2-decenoic acid
10-hydroxy-2-decenoic acid, (E)-isomer
10-hydroxy-2-decenoic acid, monopotassium salt
10-hydroxy-2-decenoic acid, monosodium salt
10-hydroxy-2-decenoic acid, sodium salt
Hydroxydecine
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC(CCCC=CC(=O)O)CCCO
InChIInChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+
InChIKeyQHBZHVUGQROELI-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:50 mgSolvent:nonePurity:98+%Physical solid

Structure & Identifiers


Interactive Chemical Structure Model





Royal Jelly Acid (10-HDA) Specifications & Properties


Royal Jelly acid, also known as Queen Bee Acid or 10-hydroxy-2-decenoic acid (10-HDA), is an unsaturated medium-chain fatty acid (C10H18O3, MW 186.25) that constitutes the principal lipid component in royal jelly . Chemically, it is defined as (E)-10-hydroxy-2-decenoic acid, characterized by a trans-double bond at the C2 position and a terminal hydroxyl group . As a research compound, it is available from reputable vendors with purity specifications typically ranging from 95% to ≥98% by HPLC, with the compound appearing as a white to off-white crystalline solid possessing a melting point range of approximately 61-65 °C . This compound is utilized in a wide array of in vitro and in vivo research models, including oncology, immunology, and neuroscience .

Compound Type
Natural product bioactive for in vitro and in vivo models
Research Scope
Reported application in oncology, immunology, and neuroscience studies
Purity Context
HPLC-characterized purity grade for reproducible research

Royal Jelly Acid (10-HDA): Why Substitution Fails


Substituting Royal Jelly acid (10-HDA) with crude royal jelly (RJ) or closely related fatty acids like 10-hydroxydecanoic acid (10-HDAA) and sebacic acid introduces significant variability and fundamentally alters the observed biological activity and potency, making direct substitution scientifically unsound. 10-HDA is the primary active constituent responsible for many of royal jelly's reported effects, and its activity is not simply mirrored by other components. For instance, while both RJ and 10-HDA demonstrate neuroprotective effects in a rat model of ischemic stroke, RJ's effect on increasing acetyl-histone H3 levels was shown to be more potent than that of purified 10-HDA, indicating a complex interplay of components in the crude extract that cannot be replicated by a single compound [1]. Conversely, in antileishmanial assays, 10-HDA exhibited over twice the potency of whole royal jelly (IC50 3.8 ± 0.22 μg/mL vs. 8.4 ± 0.74 μg/mL), demonstrating that purification yields a more potent agent in this specific context [2]. Furthermore, when compared to other royal jelly fatty acids, 10-HDA demonstrates unique and often superior bioactivity profiles, as detailed in the quantitative evidence below [3].

10-HDA
Crude Royal Jelly
May alter potency direction and mechanistic readouts due to complex mixture effects
10-HDA
10-HDAA / Sebacic acid
Reported bioactivity profiles differ; unique TLR4 antagonism and anti-biofilm properties not replicated

Royal Jelly Acid (10-HDA) Quantitative Evidence Guide


Anti-Leishmania Potency vs. Royal Jelly

Royal Jelly acid (10-HDA) shows significantly higher potency against intracellular amastigotes of Leishmania major compared to whole royal jelly and the standard antileishmanial drug meglumine antimoniate [1]. The IC50 of 10-HDA is 3.8 ± 0.22 μg/mL, representing a 2.2-fold increase in potency over royal jelly (IC50 8.4 ± 0.74 μg/mL) and a 3.6-fold increase over meglumine antimoniate (IC50 13.6 ± 1.15 μg/mL) [1].

Anti-Leishmania Potency
Head-to-head
IC50 3.8 ± 0.22 µg/mL vs. RJ 8.4 µg/mL (2.2-fold)
Supports purified compound as active antiparasitic principle
Intracellular amastigote assay; data to verify in additional models
Antileishmanial Antiparasitic In Vitro Potency

Selective Cytotoxicity in Lymphoma Cells

10-HDA demonstrates selective cytotoxicity against the lymphoma cell line SU-DHL-2 with an IC50 of 496.8 μg/mL at a density of 3 × 10⁶ cells/well after 24 hours [1]. This compares favorably to its effect on normal cells, where the IC50 values were approximately 1000 μg/mL for normal liver LO2 cells and over 1000 μg/mL for human skin fibroblasts (HSFs), indicating a clear therapeutic window [1].

Lymphoma Cell Cytotoxicity
Head-to-head
IC50 496.8 µg/mL (SU-DHL-2) vs. ~1000 µg/mL (LO2/HSF)
Reported differential cell-model response
Cell-line specific; requires validation in other lymphoma models
Antitumor Lymphoma Selectivity Index

Anti-Biofilm Activity Against Staphylococcus aureus

10-HDA exhibits significant anti-biofilm activity against Staphylococcus aureus at concentrations well below its minimum inhibitory concentration (MIC) [1]. Quantitative crystal violet staining demonstrated that 10-HDA significantly reduced biofilm biomass at levels ranging from 1/32MIC to 1/2MIC [1]. This effect is corroborated by scanning electron microscopy (SEM) which showed that 10-HDA inhibits the secretion of extracellular polymeric substances (EPS) and disrupts established biofilm architecture [1].

Anti-Biofilm Activity
Reported
Sub-MIC biofilm biomass reduction (crystal violet & SEM)
Supports anti-virulence mechanism research
S. aureus model; quantitative and imaging validation
Antibacterial Biofilm Virulence

TLR4 Antagonist Activity

10-HDA specifically acts as an antagonist of Toll-like receptor 4 (TLR4), a mechanism not shared by all royal jelly components [1]. In HEK-TLR4 cells co-cultured with the TLR4 agonist LPS, 10-HDA significantly reduced the expression of tumor necrosis factor-α (TNF-α) compared to treatment with LPS alone [1]. Furthermore, 10-HDA led to a tolerogenic phenotype in dendritic cells cultured on biomaterial films, characterized by lower expression of costimulatory molecules (CD80, CD83, CD86, HLA-DR) and a higher ratio of anti-inflammatory IL-10 to pro-inflammatory IL-12 [1].

TLR4 Antagonism
Class-level
Reduced TNF-α; DC tolerogenic phenotype (CD80/86↓, IL-10/IL-12↑)
Supports immunomodulation mechanism studies
HEK-TLR4 and MoDC models; may vary with cell type
Immunomodulation TLR4 Antagonist Tolerogenic Dendritic Cells

Royal Jelly Acid (10-HDA) Application Scenarios


Antileishmanial Therapeutic Alternative

For researchers focused on leishmaniasis or other parasitic diseases, Royal Jelly acid (10-HDA) is a high-potency alternative to traditional antileishmanial agents. With an in vitro IC50 of 3.8 μg/mL against Leishmania major, 10-HDA is 2.2-fold more potent than crude royal jelly and 3.6-fold more potent than meglumine antimoniate [1]. Procuring high-purity 10-HDA allows for definitive mechanistic studies, such as investigating its effect on parasite-specific metabolic pathways, without the confounding variables introduced by the complex mixture found in royal jelly extracts.

Staphylococcal Biofilm & Virulence Research

For microbiologists studying persistent infections caused by Staphylococcus aureus biofilms, 10-HDA offers a unique anti-virulence tool. The compound's ability to significantly reduce biofilm biomass at sub-MIC concentrations (1/32MIC to 1/2MIC) and disrupt biofilm architecture positions it as a valuable compound for exploring novel strategies to combat antibiotic tolerance [1]. Furthermore, its demonstrated downregulation of key virulence regulators (sarA, agrA) and the α-hemolysin gene (hla) makes it an ideal candidate for research into quorum sensing and toxin inhibition [1].

Tolerogenic Dendritic Cells for Tissue Engineering

In immunology and tissue engineering, 10-HDA is a key reagent for generating tolerogenic dendritic cells (DCs) to study immune tolerance and biomaterial-host interactions. The evidence demonstrates that 10-HDA acts as a specific TLR4 antagonist, leading to a tolerogenic DC phenotype characterized by reduced expression of co-stimulatory molecules (CD80, CD83, CD86, HLA-DR) and an anti-inflammatory cytokine profile (increased IL-10, decreased IL-12) [1]. This specific and quantifiable effect allows researchers to create a defined, tolerogenic environment, which is crucial for studying the prevention of allograft rejection and improving the biocompatibility of implants [1].

Selective Lymphoma Targeting

10-HDA presents a compelling tool for cancer researchers, particularly those focused on lymphoma, due to its demonstrated selectivity profile. The compound exhibits an IC50 of 496.8 μg/mL against SU-DHL-2 lymphoma cells, while normal liver (LO2) and fibroblast (HSF) cells show IC50 values at least 2-fold higher (≥1000 μg/mL) [1]. This quantifiable difference in sensitivity makes 10-HDA a promising starting point for investigating cancer-specific vulnerabilities and developing therapies with a potentially favorable therapeutic index [1].

Application
Selection Property
Validation Focus
Leishmania mechanism-of-action studies
Reported in vitro antiparasitic activity profile
Intracellular amastigote assays; target engagement
Staphylococcal biofilm and virulence research
Sub-MIC anti-biofilm and anti-virulence agent
Biofilm biomass reduction; quorum sensing gene expression
Tolerogenic dendritic cell research for tissue engineering
TLR4 antagonist generating tolerogenic DC phenotype
Co-stimulatory molecule expression; IL-10/IL-12 ratio
Lymphoma cell-model selectivity studies
Differential cytotoxicity in lymphoma vs. normal cell lines
Cell viability endpoints; selectivity index determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Royal Jelly acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.